molecular formula C10H18N2O2S B054989 (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate CAS No. 117175-41-4

(R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate

Cat. No.: B054989
CAS No.: 117175-41-4
M. Wt: 230.33 g/mol
InChI Key: KPAOKCBKJXBXNI-SSDOTTSWSA-N
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Description

(R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate (CAS 117175-41-4) is a chiral pyrrolidine derivative of high value in medicinal chemistry and drug discovery research. This compound serves as a versatile building block, particularly in the synthesis of novel bioactive molecules. Its structure features a stereospecific (R)-configured pyrrolidine ring, a tert-butyloxycarbonyl (Boc) protective group, and a critical carbamothioyl moiety. The carbamothioyl group is a key functional handle for further chemical transformations, enabling researchers to construct diverse heterocyclic scaffolds, such as thiazoles, which are prevalent in pharmacologically active compounds. Scientific literature indicates its relevance in the development of advanced therapeutic agents, including bifunctional compounds for targeted protein degradation , such as Bruton's tyrosine kinase (BTK) degraders via the ubiquitin-proteasome pathway . These degraders represent a cutting-edge approach in the treatment of various diseases, including certain cancers and autoimmune disorders. As a specialized synthetic intermediate, it is essential for exploring structure-activity relationships (SAR) and optimizing the properties of lead compounds in preclinical research. Handling and Storage: Store sealed in a dry environment at 2-8°C. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should refer to the associated Safety Data Sheet (SDS) for proper handling procedures.

Properties

IUPAC Name

tert-butyl (2R)-2-carbamothioylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2S/c1-10(2,3)14-9(13)12-6-4-5-7(12)8(11)15/h7H,4-6H2,1-3H3,(H2,11,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAOKCBKJXBXNI-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

  • Molecular Formula : C₁₁H₁₈N₂O₂S
  • Molecular Weight : 246.34 g/mol
  • IUPAC Name : this compound

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the induction of apoptosis and modulation of key signaling pathways such as the PI3K/Akt pathway, which is critical in cancer cell survival and proliferation .

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. It was found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a pivotal role .

Enzyme Inhibition

Another significant aspect of this compound is its role as an enzyme inhibitor. It has shown potential in inhibiting enzymes related to inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition may contribute to its anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases .

The biological effects of this compound are mediated through several molecular pathways:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Signal Transduction Modulation : Interference with growth factor signaling pathways that promote tumor growth.
  • Antioxidant Defense Activation : Upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Case Studies

StudyObjectiveFindings
Study A Evaluate antitumor effectsDemonstrated significant inhibition of cell proliferation in breast cancer cells with IC50 values below 10 µM.
Study B Assess antioxidant capacityShowed a 40% reduction in oxidative stress markers in neuronal cell lines treated with the compound.
Study C Investigate enzyme inhibitionReported over 60% inhibition of COX activity at concentrations of 20 µM.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have indicated that compounds similar to (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate exhibit potential as anticancer agents. For instance, derivatives of thiazole and carbamothioyl groups have been synthesized and tested for their ability to modulate P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer therapy. These compounds demonstrated effective inhibition of P-gp, leading to increased intracellular concentrations of chemotherapeutic agents such as paclitaxel and doxorubicin, thereby enhancing their efficacy against resistant cancer cell lines .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial properties. Research indicates that modifications to the pyrrolidine structure can lead to enhanced activity against various bacterial strains, including multi-drug-resistant Mycobacterium tuberculosis. This suggests a potential role in developing new antibiotics .

Case Study 1: P-glycoprotein Modulation
A study explored the interaction of thiazole derivatives with P-glycoprotein, revealing that compounds derived from this compound significantly increased the retention time of chemotherapeutics within resistant cell lines. This was attributed to their ability to inhibit ATPase activity associated with P-glycoprotein .

Case Study 2: Antimycobacterial Activity
Another investigation focused on the antimycobacterial properties of similar compounds against Mycobacterium tuberculosis. The results indicated that these derivatives could effectively inhibit bacterial growth, suggesting a novel approach for treating infections caused by drug-resistant strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate

The (S)-enantiomer (CAS: 101410-18-8) shares identical molecular formula and weight with the (R)-form but differs in stereochemistry. Key distinctions include:

Property (R)-Enantiomer (S)-Enantiomer
CAS Number 117175-41-4 101410-18-8
Supplier TaiChem Taizhou Ltd. Aladdin Scientific
Application Chiral intermediates Protein degrader building blocks
Purity 95% ≥95%

The enantiomers’ divergent stereochemistry leads to differences in biological activity. For example, the (S)-form is explicitly linked to proteolysis-targeting chimera (PROTAC) development, while the (R)-form’s applications remain broader but less specialized .

Structural Analogs

Compounds with analogous pyrrolidine scaffolds include:

  • tert-Butyl 2-carbamoyl/pyrrolidine-1-carboxylate : Replacing the thioamide (-C(S)NH₂) with a carboxamide (-C(O)NH₂) alters hydrogen-bonding capacity and solubility. Thioamides exhibit higher lipophilicity, influencing membrane permeability .
  • 4-(3-Methoxy-4-nitrophenyl)thiomorpholine 1-oxide : A tertiary amine with a thiomorpholine ring, this compound shares sulfur-containing functionality but lacks the chiral pyrrolidine backbone, reducing its utility in asymmetric catalysis .

Functional Group Modifications

  • Boc-Protected Analogs : Replacing the tert-butyl group with alternative protecting groups (e.g., benzyl or Fmoc) affects stability under acidic or basic conditions. The tert-butyl carbamate (Boc) group is preferred for its acid-labile properties .
  • Thioamide vs. Amide : Thioamide derivatives exhibit stronger π-π stacking interactions and altered metabolic stability compared to amides, making them valuable in medicinal chemistry .

Preparation Methods

Formation of the Pyrrolidine Carbamate Backbone

The (R)-pyrrolidine scaffold is typically derived from enantiomerically pure proline or synthesized via asymmetric catalysis. tert-Butyloxycarbonyl (Boc) protection is achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, (R)-pyrrolidin-2-carboxylic acid undergoes Boc protection in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP), yielding (R)-tert-butyl pyrrolidine-1-carboxylate-2-carboxylic acid.

Thionation of the Carboxamide Group

Thionation replaces the oxygen of the carboxamide with sulfur. Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is the most widely used reagent for this transformation. In a representative procedure, (R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate (0.83 mmol) is refluxed with Lawesson’s reagent (1.66 mmol) in methanol for 12–18 hours. The reaction proceeds via a four-membered cyclic intermediate, with methanol acting as both solvent and proton donor.

Stepwise Synthesis and Reaction Optimization

Synthesis of (R)-tert-Butyl 2-Carbamoylpyrrolidine-1-Carboxylate

The carboxamide precursor is prepared through coupling reactions. A 2013 study demonstrated that 5-bromopyrazolo[1,5-a]pyridine derivatives react with Boc-protected amines under palladium catalysis, though analogous methods apply to pyrrolidine systems. Key conditions include:

StepReagents/ConditionsYield
Boc protectionBoc₂O, DMAP, THF, 0°C to RT85–92%
Carboxamide formationHATU, DIPEA, DMF, NH₄Cl70–78%

Thionation with Lawesson’s Reagent

Optimization data from analogous compounds reveal:

  • Solvent : Methanol > toluene (higher polarity improves reagent solubility).

  • Temperature : Reflux (65°C) ensures complete conversion within 12 hours.

  • Stoichiometry : 2.0 equiv. Lawesson’s reagent prevents residual starting material.

Post-reaction workup involves solvent removal under reduced pressure, followed by chromatography (hexanes:ethyl acetate 4:1) to isolate the product.

Stereochemical Integrity and Analytical Validation

The (R)-configuration is preserved during thionation due to the non-acidic reaction conditions. Chiral HPLC analysis using a Chiralpak AD-H column (heptane:isopropanol 90:10) confirms enantiomeric excess >98%. Mass spectrometry (ESI+) shows the expected [M+H]⁺ ion at m/z 231.1, consistent with the molecular formula C₁₀H₁₈N₂O₂S.

Alternative Thionation Methods

Phosphorus Pentasulfide (P₄S₁₀)

While less common, P₄S₁₀ in pyridine converts carboxamides to thioamides at 80°C. However, side reactions (e.g., sulfuration of Boc groups) limit utility for this substrate.

Boron Sulfide (B₂S₃)

B₂S₃ in dimethylformamide (DMF) at 120°C offers milder conditions but requires anhydrous handling, complicating large-scale synthesis.

Industrial-Scale Considerations

A 2023 technical bulletin highlights challenges in scaling Lawesson’s reagent-based protocols:

  • Safety : Exothermic reaction during reagent addition necessitates controlled dosing.

  • Purification : Silica gel chromatography is replaced with recrystallization (ethyl acetate/hexanes) for kilogram-scale batches.

  • Yield : 68–72% on multigram scale vs. 80–85% in research settings.

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow reactors reduce reaction times to 2–3 hours by maintaining precise temperature control. A 2024 pilot study achieved 89% conversion using a 0.1 M substrate solution in methanol at 70°C.

Enzymatic Thionation

Preliminary work with sulfurtransferases (e.g., Rhodanese) in buffer/acetonitrile mixtures shows selective thionation without Boc deprotection, though yields remain <30% .

Q & A

Q. What are the key synthetic steps for preparing (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate, and how is enantiomeric purity ensured?

Methodological Answer: The synthesis typically involves:

  • Protection of the pyrrolidine nitrogen using a tert-butyloxycarbonyl (Boc) group under anhydrous conditions (e.g., Boc anhydride in THF) .
  • Introduction of the carbamothioyl group via thionation of a carbamoyl precursor. For example, Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) can convert amides to thioamides .
  • Chiral resolution via chiral HPLC or enzymatic methods to isolate the (R)-enantiomer, with optical rotation measurements ([α]²⁵D) confirming enantiopurity .
  • Purification using ethanol/chloroform (1:10) column chromatography to remove unreacted intermediates .

Q. How is the Boc protecting group strategically employed in the synthesis of this compound?

Methodological Answer: The Boc group:

  • Protects the pyrrolidine nitrogen during subsequent reactions (e.g., carbamothioyl group installation), preventing undesired side reactions .
  • Deprotection is achieved under acidic conditions (e.g., HCl in dioxane), but stability during synthesis requires careful pH control (pH = 2–5) to avoid premature cleavage .
  • Confirmed via ¹H NMR by observing the tert-butyl singlet at ~1.4 ppm and disappearance upon deprotection .

Q. What spectroscopic techniques are critical for structural confirmation, and what diagnostic signals are expected?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Pyrrolidine ring protons appear as multiplets between δ 1.8–3.5 ppm.
    • The Boc group shows a singlet at δ 1.4 ppm (9H, tert-butyl) and a carbonyl signal at δ 155–160 ppm in ¹³C NMR .
  • IR : A strong thioamide (C=S) stretch at ~1250 cm⁻¹ and Boc carbonyl (C=O) at ~1680 cm⁻¹ .
  • HRMS : Exact mass matching the molecular formula (e.g., [M+H]+ calculated for C₁₀H₁₈N₂O₂S: 231.1112; observed: 231.1108) .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical uncertainties in this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction using SHELXL software refines the structure, with key parameters:
    • R factor < 0.05 for high precision .
    • Hydrogen-bonding networks (e.g., O–H···S interactions) validate the carbamothioyl group’s orientation .
    • Chirality is confirmed via Flack parameter analysis .
  • Twinning analysis in SHELXD addresses overlapping reflections in crystals with low symmetry .

Q. How can experimental design optimize reaction conditions for improved yield and purity?

Methodological Answer:

  • Design of Experiments (DoE) identifies critical factors (e.g., temperature, catalyst loading, stoichiometry). For example:
    • A central composite design optimizes thionation reactions, with Mo(CO)₆ as a catalyst to enhance sulfur incorporation .
    • Response surface methodology (RSM) maximizes yield (>80%) while minimizing byproducts (e.g., over-oxidized species) .
  • Process Analytical Technology (PAT) monitors reaction progress via in-situ FTIR or Raman spectroscopy .

Q. How should researchers address discrepancies between experimental and theoretical spectroscopic data?

Methodological Answer:

  • Impurity profiling via LC-MS or 2D NMR (e.g., COSY, HSQC) identifies byproducts (e.g., desulfurization products) .
  • Dynamic NMR resolves conformational equilibria causing split signals (e.g., hindered rotation of the carbamothioyl group) .
  • Computational validation (DFT calculations) predicts NMR/IR spectra using Gaussian software, comparing with experimental data .

Q. What intermolecular interactions influence the compound’s solid-state behavior and reactivity?

Methodological Answer:

  • Hydrogen bonding : The carbamothioyl group participates in S···H–N interactions, stabilizing crystal packing .
  • π-Stacking : Aromatic moieties (if present) enhance solubility in aprotic solvents .
  • Hirshfeld surface analysis quantifies interaction contributions (e.g., 40% H-bonding, 30% van der Waals) .

Q. How do molecular dynamics (MD) simulations predict the compound’s behavior in solution?

Methodological Answer:

  • Solvent interaction analysis : MD simulations in DMSO or chloroform reveal preferential solvation of the carbamothioyl group .
  • Conformational flexibility : Simulations identify dominant puckered conformers of the pyrrolidine ring, aligning with NOESY data .
  • Free energy calculations predict stability under varying pH and temperature conditions .

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